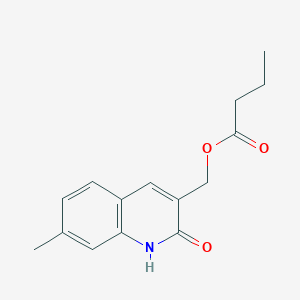
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as nitrofurazone and has been used as an antibacterial agent in the medical field.
Wirkmechanismus
The mechanism of action of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed to act by inhibiting bacterial growth through the disruption of bacterial DNA synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have both biochemical and physiological effects. In the medical field, it has been used to treat skin infections caused by bacteria. In addition, it has been shown to have potential anticancer properties by inducing apoptosis in cancer cells. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield. In addition, it has been extensively studied and its properties are well understood. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. In addition, its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new synthesis methods to increase the yield of the product. In addition, further research can be conducted on its potential use as an anticancer agent. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions, with the aim of increasing its fluorescence quantum yield. Finally, research can be conducted on the development of new derivatives of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with improved properties for various scientific applications.
Conclusion:
In conclusion, 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method has been optimized to increase the yield of the product. It has been used as an antibacterial agent in the medical field and has potential anticancer properties. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. Its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield. Further research can be conducted on the development of new derivatives with improved properties for various scientific applications.
Synthesemethoden
The synthesis of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be achieved by the reaction of 2-furylcarbonyl chloride and 4-nitroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This synthesis method has been extensively studied and optimized to increase the yield of the product.
Wissenschaftliche Forschungsanwendungen
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the medical field, it has been used as an antibacterial agent to treat skin infections. In addition, it has been studied for its potential anticancer properties. Research has also been conducted on its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2-(4-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-8-11(12-2-1-7-20-12)15-14(21-13)9-3-5-10(6-4-9)16(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNABAUEYIBOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)


![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)
![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)

![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)